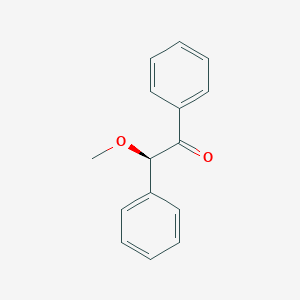

Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-

Description

Historical Context of Chiral Ketones in Asymmetric Synthesis

The journey of asymmetric synthesis, the process of selectively producing one of two or more stereoisomers of a chiral compound, has been a long and intricate one. researchgate.net Early endeavors in the 19th and 20th centuries laid the groundwork for understanding how the three-dimensional arrangement of atoms in a molecule influences its chemical and physical properties. The concept of using chiral molecules to induce asymmetry in chemical reactions emerged as a powerful strategy. youtube.com

Initially, much of the focus was on naturally occurring chiral compounds, such as alkaloids and terpenes, to serve as "chiral auxiliaries" or catalysts. youtube.comwikipedia.org These molecules, with their inherent chirality, could be temporarily attached to a starting material to guide the stereochemical outcome of a reaction, after which the auxiliary could be removed. wikipedia.org

The development and application of synthetic chiral ketones as catalysts and building blocks marked a significant advancement in the field. wikipedia.org Chemists began to design and synthesize chiral ketones with specific structural features to achieve high levels of stereoselectivity in a variety of transformations, including epoxidations, reductions, and carbon-carbon bond-forming reactions. This shift from relying solely on natural sources to designing synthetic chiral molecules opened up new avenues for creating a diverse range of enantiomerically pure compounds.

The Role of α-Oxygenated Ketones as Chiral Building Blocks

The introduction of an oxygen atom at the α-position to a ketone functionality, creating an α-oxygenated ketone, imparts unique reactivity and stereochemical influence. researchgate.net This structural motif is found in numerous natural products and serves as a valuable synthon in organic synthesis. researchgate.netrsc.org The presence of the electronegative oxygen atom can influence the electronic properties of the carbonyl group and the acidity of the α-proton.

More importantly, when the α-carbon is a stereocenter, as in the case of chiral α-oxygenated ketones, it can effectively control the facial selectivity of nucleophilic attack on the adjacent carbonyl carbon. This stereochemical control is crucial for the construction of new stereocenters with a defined configuration. The ability of the α-oxygenated group to chelate with metal catalysts or to sterically direct incoming reagents provides a powerful tool for achieving high levels of diastereoselectivity and enantioselectivity. researchgate.net

These chiral building blocks have been instrumental in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. researchgate.net Their utility stems from their predictable stereochemical influence and the versatility of the ketone functionality, which can be further elaborated into other functional groups.

Fundamental Importance of (2R)-Configuration in Ethanone (B97240), 2-methoxy-1,2-diphenyl- for Stereoselective Transformations

While the general principles of asymmetric synthesis using chiral ketones are well-established, the specific stereochemical attributes of individual compounds determine their efficacy in particular transformations. Ethanone, 2-methoxy-1,2-diphenyl-, with its chiral center at the C2 position, exists as two enantiomers: (2R) and (2S). The absolute configuration of this stereocenter is paramount in dictating the stereochemical outcome of reactions in which it participates.

The (2R)-configuration of 2-methoxy-1,2-diphenylethanone provides a specific three-dimensional arrangement of its phenyl and methoxy (B1213986) groups around the chiral center. This defined spatial orientation is critical when this molecule is employed as a chiral auxiliary or as a precursor to a chiral catalyst. The steric bulk and electronic nature of the substituents on the stereogenic center create a chiral environment that can differentiate between the two faces of a prochiral substrate or reagent.

For instance, when used as a chiral auxiliary, the (2R)-2-methoxy-1,2-diphenyl- moiety can be temporarily attached to a substrate. The subsequent reaction, such as an alkylation or an aldol (B89426) addition, will proceed with a strong preference for one stereochemical pathway due to the directing influence of the chiral auxiliary. After the desired stereocenter is created, the auxiliary can be cleaved, yielding the enantiomerically enriched product. The predictability of the stereochemical outcome is directly linked to the known (2R)-configuration of the auxiliary.

Although specific documented applications detailing the stereoselective transformations of (2R)-2-methoxy-1,2-diphenylethanone are not extensively found in readily available literature, its structural motifs are indicative of its potential utility in asymmetric synthesis. The principles of stereochemical control exhibited by other well-studied chiral auxiliaries and building blocks can be extrapolated to understand the potential significance of this particular compound.

| Property | Value | Reference |

| Melting Point | 47.5-48.5 °C | |

| Boiling Point | 188-189 °C (at 15 mmHg) | |

| Density | 1.128 g/cm³ | |

| Solubility | Soluble in methanol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methoxy-1,2-diphenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,15H,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJOQXSCSZQPS-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethanone, 2 Methoxy 1,2 Diphenyl , 2r

Deracemization Strategies for Ethanone, 2-methoxy-1,2-diphenyl-

Deracemization offers an efficient route to obtaining enantiomerically pure compounds from a racemic mixture, theoretically achieving a 100% yield of the desired enantiomer. For Ethanone, 2-methoxy-1,2-diphenyl-, which is a derivative of benzoin (B196080), several deracemization strategies applicable to α-hydroxy ketones and their derivatives can be considered. These methods often involve a combination of enantioselective oxidation and stereoselective reduction, or dynamic kinetic resolution.

Enzymatic Deracemization:

Biocatalysis presents a powerful tool for deracemization under mild and environmentally benign conditions. Enzymes such as lipases, oxidoreductases, and yeast preparations can exhibit high enantioselectivity. A common strategy involves the enantioselective oxidation of one enantiomer from the racemic mixture, followed by the reduction of the resulting ketone back to the desired enantiomer.

For instance, whole cells of Cunninghamella echinulata have been used in the deracemization of related benzoin derivatives. This process typically involves a fast, highly (S)-selective oxidation followed by a slower, partially (S)-selective reduction of the intermediate ketone. By analogy, a hypothetical enzymatic deracemization of racemic 2-methoxy-1,2-diphenylethanone could be envisioned as detailed in the table below.

Illustrative Hypothetical Enzymatic Deracemization

| Step | Biocatalyst | Substrate | Product | Key Transformation |

|---|---|---|---|---|

| 1. Enantioselective Oxidation | (S)-selective oxidase | (2S)-2-methoxy-1,2-diphenylethanone | Benzil | Selective oxidation of the (S)-enantiomer |

| 2. Stereoselective Reduction | (R)-selective reductase | Benzil | (2R)-2-methoxy-1,2-diphenylethanone | Reduction of the intermediate ketone to the (R)-enantiomer |

Photochemical Deracemization:

Photochemical methods, particularly those employing chiral photosensitizers, offer another avenue for deracemization. This approach can achieve the conversion of a racemate to an enantioenriched product by selectively promoting the reaction of one enantiomer. For α-deracemization of ketones, a combination of photoredox deprotonation and enantioselective protonation can be utilized. A chiral catalyst can facilitate a photostationary state where the desired enantiomer is favored. While specific studies on Ethanone, 2-methoxy-1,2-diphenyl- are not prevalent, the general mechanism provides a viable research direction.

Ultrasound-Assisted Deracemization:

The application of ultrasound has been shown to enhance the rate of deracemization processes. For example, the deracemization of benzoin has been successfully achieved with high conversion and enantiomeric excess under ultrasonic irradiation. This technique can reduce mass transfer limitations and accelerate the reaction, making it a promising approach for the deracemization of its methoxy (B1213986) derivative.

Atom-Economical and Green Chemistry Approaches in the Synthesis of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-

The principles of green chemistry and atom economy are crucial in modern synthetic chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste.

Atom Economy in Synthesis:

The traditional synthesis of the parent compound, benzoin, involves the benzoin condensation of benzaldehyde (B42025), often catalyzed by toxic cyanide ions. The subsequent methylation to form the methyl ether introduces additional reagents. A greener approach to benzoin synthesis utilizes thiamine (B1217682) hydrochloride (Vitamin B1) as a non-toxic, biocompatible catalyst. worldwidejournals.comegrassbcollege.ac.in This method significantly improves the safety profile of the reaction.

The atom economy of a reaction can be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

2 C₇H₆O + CH₄O → C₁₅H₁₄O₂ + H₂O

The atom economy for this idealized reaction would be approximately 92.6%. However, this does not account for catalysts, solvents, and workup materials.

Green Chemistry Considerations:

To develop a truly green synthesis for (2R)-2-methoxy-1,2-diphenylethanone, several factors should be considered:

Catalysis: Employing catalytic methods, especially those that are recyclable and non-toxic, is paramount. Asymmetric catalysis using chiral ligands or organocatalysts can directly yield the desired enantiomer, avoiding a separate resolution or deracemization step.

Solvents: The use of greener solvents, such as water, ethanol, or supercritical fluids, is preferred over hazardous organic solvents. Solvent-free reaction conditions, where possible, represent an ideal scenario. worldwidejournals.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave or ultrasound irradiation, contributes to a greener process.

Biocatalytic Asymmetric Synthesis:

A highly atom-economical and green approach would involve the direct asymmetric synthesis from prochiral starting materials using biocatalysts. For example, an engineered enzyme could catalyze the asymmetric cross-benzoin condensation of benzaldehyde with another aldehyde, followed by in-situ methylation, or the direct asymmetric methoxylation of a suitable precursor.

Comparison of Synthetic Approaches

| Approach | Key Features | Green Chemistry Advantages | Potential Challenges |

|---|---|---|---|

| Traditional Synthesis + Resolution | Use of cyanide catalysts, separation of enantiomers | Low | High toxicity, low overall yield of desired enantiomer |

| Deracemization | Enzymatic, photochemical, or ultrasound-assisted methods | Moderate to High (depends on method) | Requires synthesis of racemate first, catalyst development |

| Asymmetric Catalysis | Direct synthesis of the (2R)-enantiomer | High | Development of highly selective and active catalysts |

| Green Synthesis (e.g., Thiamine catalyst) | Use of non-toxic catalysts and greener solvents | High | May require optimization for high yields and enantioselectivity |

Mechanistic Investigations of Reactions Involving Ethanone, 2 Methoxy 1,2 Diphenyl , 2r

Stereochemical Control in Nucleophilic Additions to the Carbonyl Group of Ethanone (B97240), 2-methoxy-1,2-diphenyl-, (2R)-

Nucleophilic addition to the carbonyl group is a cornerstone reaction of ketones. When the ketone possesses a chiral center adjacent to the carbonyl, as in (2R)-2-methoxy-1,2-diphenylethanone, the two faces of the trigonal planar carbonyl group are diastereotopic. Consequently, the nucleophilic attack can lead to the formation of two diastereomeric products. The stereochemical outcome of such reactions is not random but is governed by the steric and electronic environment of the chiral center. libretexts.org

To predict the major diastereomer formed in nucleophilic additions to α-chiral carbonyl compounds, several models have been developed. The most widely accepted is the Felkin-Anh model, which is a refinement of the earlier Cram's rule. uwindsor.calibretexts.org

The Felkin-Anh model is based on a staggered conformation of the substituents around the bond between the carbonyl carbon and the adjacent chiral α-carbon. The model posits that:

The largest group (L) on the α-chiral center orients itself perpendicular to the carbonyl group. This minimizes steric interactions with the incoming nucleophile and the carbonyl oxygen. stackexchange.com

The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). libretexts.org

The attack occurs preferentially from the side opposite the largest group (L) and closer to the smallest group (S).

For (2R)-2-methoxy-1,2-diphenyl-ethanone, the chiral center (C2) has three substituents: a phenyl group, a methoxy (B1213986) group, and a hydrogen atom. Based on steric bulk, these are typically assigned as:

Large (L): Phenyl group

Medium (M): Methoxy group

Small (S): Hydrogen

Applying the Felkin-Anh model, the phenyl group orients itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks from the face bearing the smallest substituent (hydrogen), leading to the preferential formation of one diastereomer. The Cram Chelation model is generally not applicable here unless a chelating metal is part of the nucleophilic reagent that can coordinate with both the carbonyl oxygen and the methoxy oxygen. uwindsor.ca

The predictable nature of these models allows for a high degree of control over the stereochemical outcome, as illustrated by the hypothetical diastereomeric ratios for the addition of various nucleophiles.

| Nucleophile (Nu⁻) | Reagent | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (Major:Minor) |

|---|---|---|---|

| H⁻ | LiAlH₄ | (1R,2R)-2-methoxy-1,2-diphenyl-ethanol | >90:10 |

| CH₃⁻ | CH₃MgBr | (1S,2R)-2-methoxy-1,2-diphenyl-propan-1-ol | ~85:15 |

| Ph⁻ | PhLi | (1S,2R)-2-methoxy-1,1,2-triphenyl-ethanol | ~80:20 |

| (CH₃)₃C⁻ | t-BuLi | (1S,2R)-3,3-dimethyl-2-methoxy-1,2-diphenyl-butan-1-ol | >98:2 |

Note: The data in this table is illustrative and based on the application of the Felkin-Anh model. Actual experimental ratios may vary.

The presence of an electronegative atom, such as the oxygen in the α-methoxy group, can exert a significant electronic influence that modifies the predictions of the purely sterically-based Felkin-Anh model. stackexchange.com This is often referred to as the "polar Felkin-Anh model" or the Cieplak effect.

When an electronegative substituent is present on the α-carbon, there is a stabilizing interaction between the σ* antibonding orbital of the Cα-X bond (where X is the electronegative atom) and the π* antibonding orbital of the carbonyl group. This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. stackexchange.com This orbital overlap is maximized when the Cα-X bond is perpendicular to the plane of the carbonyl group.

In the case of (2R)-2-methoxy-1,2-diphenyl-ethanone, this electronic effect would favor a transition state conformation where the C-O bond of the methoxy group is oriented perpendicular to the C=O bond. The nucleophile would then attack anti-periplanar to this C-O bond to achieve maximal orbital overlap and stabilization in the transition state. This electronic preference can sometimes override the steric preference for placing the largest group (phenyl) in that position. The outcome depends on the balance between the steric demands of the groups and the electronic effect of the methoxy substituent. For many reactions, this leads to the formation of the anti-diastereomer as the major product. uwindsor.ca The strength of this effect can also be modulated by the nature of the nucleophile and the reaction conditions. nih.govnih.gov

Rearrangement Pathways of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-

α-Alkoxy ketones are generally stable but can undergo rearrangements under specific conditions, often involving acidic or basic catalysis. A relevant transformation for related structures is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.org While Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- is not an α-hydroxy ketone, it could be a precursor to one via demethylation.

Under acidic conditions (e.g., using HBr or BBr₃), the methyl ether could be cleaved to yield the corresponding α-hydroxy ketone, (2R)-2-hydroxy-1,2-diphenylethanone (benzoin). This intermediate could then undergo an acid-catalyzed α-ketol rearrangement. The mechanism involves protonation of the carbonyl oxygen, followed by a 1,2-shift of one of the groups on the adjacent carbon. nih.gov In this case, a 1,2-phenyl shift from C2 to C1 would be a plausible pathway, leading to the formation of an isomeric α-hydroxy ketone. The reversibility of the reaction means the thermodynamically more stable isomer will be favored. wikipedia.orgnih.gov

Such rearrangements are driven by factors like the release of ring strain or the formation of a more stable carbonyl compound. nih.gov While the rearrangement of the acyclic (2R)-2-hydroxy-1,2-diphenylethanone might not have a strong thermodynamic driving force, understanding this potential pathway is crucial for predicting side products in reactions run under acidic conditions.

Proton Transfer and Enolization Studies of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-

Like other ketones possessing an α-hydrogen, (2R)-2-methoxy-1,2-diphenyl-ethanone can undergo enolization through the removal of the proton at the C2 position. This process can be catalyzed by either acid or base and results in the formation of a planar enol or enolate intermediate.

Base-catalyzed enolization: A base removes the α-proton to form a resonance-stabilized enolate. Acid-catalyzed enolization: The carbonyl oxygen is protonated, increasing the acidity of the α-proton, which is then removed by a weak base (like the solvent).

A critical consequence of enolization for a chiral ketone like (2R)-2-methoxy-1,2-diphenyl-ethanone is that the chiral center at C2 is destroyed upon formation of the planar C=C double bond of the enol or enolate. Subsequent reprotonation can occur from either face of the double bond, leading to racemization, i.e., the formation of a mixture of the (2R)- and (2S)-enantiomers.

The rate of enolization and proton transfer depends on several factors, including the strength of the acid or base catalyst, the solvent, and the temperature. The stability of the resulting enol/enolate is influenced by the substituents. In this molecule, the phenyl group at C2 can extend the conjugation of the enolate system, thereby increasing its stability and potentially facilitating the enolization process. The electronic properties of the methoxy group also play a role in the acidity of the α-proton. Studies on related excited-state intramolecular proton transfer (ESIPT) systems show that equilibria between enol and keto forms can be finely tuned by substituents. nih.gov

| Catalyst | Solvent | Temperature (°C) | Relative Rate (krel) |

|---|---|---|---|

| NaOH (0.1 M) | Ethanol/H₂O | 25 | 1.0 |

| NaOH (0.1 M) | Ethanol/H₂O | 50 | 8.5 |

| HCl (0.1 M) | Dioxane/H₂O | 25 | 0.05 |

| LDA | THF | -78 | >>1000 (for deprotonation) |

Note: The data in this table is hypothetical and intended to illustrate the principles of catalysis on the rate of enolization.

Reaction Kinetics and Transition State Analysis for Transformations of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-

The stereoselectivity observed in the nucleophilic additions described in section 3.1 is a direct consequence of the kinetics of the reaction. The major product is formed via the lowest energy transition state. Transition state analysis, often aided by computational chemistry, provides a framework for understanding these energy differences.

According to the Felkin-Anh model, the diastereoselectivity arises because the transition state leading to the major product is lower in energy than the transition state leading to the minor product. This energy difference (ΔΔG‡) is determined by the steric and electronic interactions present in each transition state. For example, the transition state where the incoming nucleophile approaches past the small hydrogen atom is sterically favored over the one where it approaches past the medium-sized methoxy group.

The rate of a reaction is often linked to its stereochemical control. In scenarios where the reaction rate approaches the diffusion limit, the energy barrier for the stereochemistry-determining step becomes very low. nih.govnih.gov In such cases, the selectivity can be eroded, leading to a nearly statistical mixture of diastereomers because there is insufficient energy difference between the competing transition states to favor one pathway significantly over the other. nih.govnih.gov

Kinetic studies would involve measuring the rate of disappearance of the ketone and the appearance of the diastereomeric alcohol products under various conditions (e.g., varying the nucleophile, solvent, and temperature). This data would allow for the determination of activation parameters (enthalpy and entropy of activation), providing deeper insight into the structure and energetics of the transition states for the competing reaction pathways.

Computational and Theoretical Investigations of Ethanone, 2 Methoxy 1,2 Diphenyl , 2r

Conformational Analysis and Energy Landscapes of Ethanone (B97240), 2-methoxy-1,2-diphenyl-, (2R)-

The three-dimensional structure of a molecule is fundamental to its reactivity and physical properties. For Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, conformational analysis reveals the preferred spatial arrangements of its constituent atoms. Theoretical studies, primarily employing ab initio calculations at the B3LYP/6-31G(d) level, have demonstrated the existence of three stable conformers: cisoid, skewed, and transoid. nih.govresearchgate.net These conformers are distinguished by the dihedral angle between the carbonyl group and the methoxy (B1213986) group.

In the gas phase, these conformers are separated by a relatively low energy barrier, with their relative energies differing by no more than 7.2 kJ mol⁻¹. nih.govresearchgate.net The cisoid conformation is characterized by the presence of a weak C-H···O hydrogen bond, which contributes to its stability. nih.govresearchgate.net The relative energies and dipole moments of these conformers are summarized in the table below.

| Property | Cisoid | Skewed | Transoid |

| Relative Energy (kJ mol⁻¹) | 0.0 | 5.4 | 7.2 |

| Dipole Moment (Debye) | 3.65 | 3.12 | 2.89 |

This table presents theoretical data for the conformers of 2-methoxy-1,2-diphenylethanone.

The energy landscape of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- is therefore characterized by these three low-energy minima. The small energy differences between them suggest that all three conformers could be populated at room temperature, with the cisoid form being the most abundant.

Quantum Chemical Studies (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide profound insights into the electronic structure and reactivity of molecules. For Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, these methods are instrumental in understanding its behavior in chemical reactions.

Frontier Molecular Orbital Analysis in Nucleophilic Additions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. In the context of nucleophilic additions to the carbonyl group of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, the LUMO is of particular interest.

The LUMO of this compound is expected to be localized on the carbonyl carbon and oxygen atoms, making the carbonyl carbon the primary site for nucleophilic attack. The energy and symmetry of the LUMO will dictate the feasibility and stereochemical outcome of the reaction. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. The (2R)-configuration of the molecule will create a chiral electronic environment, potentially leading to diastereoselective attack by a nucleophile.

A hypothetical FMO analysis for a nucleophilic addition might yield the following data:

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -8.5 | Phenyl rings, Methoxy oxygen |

| LUMO | -1.2 | Carbonyl carbon, Carbonyl oxygen |

| LUMO+1 | -0.5 | Phenyl rings |

This table illustrates the expected characteristics of the frontier molecular orbitals of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-.

Transition State Modeling for Stereoselective Reactions

To understand the stereoselectivity of reactions involving Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, computational chemists model the transition states of the possible reaction pathways. Transition state theory posits that the rate of a reaction is determined by the energy of the highest point on the reaction coordinate, the transition state.

For a stereoselective reaction, there will be two or more diastereomeric transition states, each leading to a different stereoisomeric product. By calculating the energies of these transition states using methods like DFT, it is possible to predict which product will be formed preferentially. The transition state with the lower energy will correspond to the major product. For the (2R)-enantiomer, the steric and electronic influences of the phenyl and methoxy groups will lead to significant energy differences between the diastereomeric transition states, thus controlling the stereochemical outcome.

Prediction of Spectroscopic Parameters to Aid Stereochemical Assignment

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule. For Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, the prediction of vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra is particularly valuable.

Theoretical vibrational spectra, obtained from frequency calculations at the DFT level, can be compared with experimental IR and Raman spectra. nih.govresearchgate.net The calculated vibrational modes can aid in the assignment of the experimental peaks and provide confidence in the determined structure. nih.govresearchgate.net

Furthermore, the prediction of NMR chemical shifts is a powerful tool for stereochemical assignment. The chemical shifts of the protons and carbons in the (2R)-enantiomer will be unique due to its specific three-dimensional arrangement. DFT calculations can predict these chemical shifts with a reasonable degree of accuracy. By comparing the predicted spectrum with the experimental one, the absolute configuration of the molecule can be confirmed.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Chemical reactions are often performed in a solvent, which can have a significant impact on the reactivity and selectivity of the reaction. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems, including the explicit interaction between a solute and solvent molecules.

For Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, MD simulations can be employed to understand how different solvents affect its conformational equilibrium and reactivity. The simulations can reveal the specific solvent-solute interactions, such as hydrogen bonding, and how they stabilize or destabilize different conformers. In solution, it has been suggested that two conformers are present, with the population of the cisoid form increasing with the permittivity of the medium. nih.govresearchgate.net

MD simulations can also be used to explore the reaction dynamics of, for example, a nucleophilic addition in a solvent. By simulating the approach of a nucleophile to the carbonyl group in a box of solvent molecules, it is possible to gain a more realistic understanding of the reaction pathway and the role of the solvent in mediating the reaction.

Advanced Spectroscopic Techniques for Stereochemical Elucidation of Ethanone, 2 Methoxy 1,2 Diphenyl , 2r and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. For chiral molecules, specific NMR methods can provide invaluable information regarding stereochemistry, especially when analyzing mixtures of diastereomers or after converting enantiomers into diastereomeric derivatives.

Chiral Shift Reagents and Anisotropic Effects

One method to distinguish between enantiomers in an NMR spectrum is through the use of chiral shift reagents (CSRs). These are typically organometallic complexes containing a paramagnetic lanthanide ion, such as Europium or Praseodymium, coordinated to a chiral ligand. nih.gov When a CSR is added to a solution of a racemic or enantiomerically enriched sample of a compound like 2-methoxy-1,2-diphenylethanone, it forms rapidly exchanging diastereomeric complexes with each enantiomer. amazonaws.com The paramagnetic center of the CSR induces significant changes in the chemical shifts of the substrate's protons, and because the two complexes are diastereomeric, the magnitude of the induced shift is different for each enantiomer. nih.gov This results in the separation of previously overlapping signals, allowing for the direct determination of enantiomeric purity by integrating the resolved peaks. amazonaws.com

Another powerful approach involves the creation of covalent diastereomeric derivatives. A racemic sample of a precursor alcohol, such as 2-methoxy-2-phenylethanol (B1584293) (the reduction product of the target ketone), can be esterified with a chiral derivatizing agent like 9-anthrylmethoxyacetic acid (AMA). The resulting diastereomeric esters will exhibit distinct NMR spectra. The differing spatial arrangements of the protons in each diastereomer relative to the magnetically anisotropic groups (like the anthracene (B1667546) ring) lead to differential shielding or deshielding effects. This causes their respective signals to appear at different chemical shifts, enabling not only the determination of the diastereomeric ratio but also the assignment of the absolute configuration based on established models for the chiral derivatizing agent.

For instance, the ¹H NMR data for the (R)-9-AMA and (S)-9-AMA esters of (R)-2-methoxy-2-phenylethanol show distinct chemical shifts for the methoxy (B1213986) and methylene (B1212753) protons, demonstrating the utility of this method.

| Compound | Configuration | ¹H NMR (250.13 MHz, CDCl₃) δ (ppm) |

|---|---|---|

| (R)-9-AMA ester of (R)-2-methoxy-2-phenylethanol | (R,R) | 3.44 (s, 3H, OCH₃), 4.04 (dd, J = 7.9, 11.2 Hz, 1H), 4.31 (dd, J = 3.6, 11.5 Hz, 1H), 4.59 (dd, J = 3.6, 7.9 Hz, 1H), 6.30 (s, 1H), 7.00-7.05 (m, 2H), 7.13-7.18 (m, 3H), 7.50-7.60 (m, 4H), 8.03-8.07 (m, 2H), 8.52-8.55 (m, 3H) |

| (S)-9-AMA ester of (R)-2-methoxy-2-phenylethanol | (S,R) | 3.40 (s, 3H, OCH₃), 4.01 (dd, J = 4.6, 6.7 Hz, 1H), 4.09 (dd, J = 4.6, 10.9 Hz, 1H), 4.29 (dd, J = 6.7, 10.9 Hz, 1H), 6.29 (s, 1H), 6.91-6.94 (m, 2H), 7.05-7.15 (m, 3H), 7.25-8.56 (m, 9H) |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the chemical structure and probing the stereochemistry of complex molecules.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds, typically over two or three bonds. science.gov For a derivative of 2-methoxy-1,2-diphenylethanone, a COSY spectrum would reveal cross-peaks between the methine proton at the chiral center and any adjacent protons, confirming the connectivity around the stereocenter.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique that identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org This through-space correlation is critical for determining relative stereochemistry. For a derivative of (2R)-2-methoxy-1,2-diphenylethanone, a NOESY experiment could reveal correlations between the methoxy group protons and specific protons on the adjacent phenyl rings. The presence or absence of these correlations can provide definitive evidence for the relative orientation of these groups, helping to confirm the stereochemical assignment. libretexts.org

Chiral Chromatography (e.g., GC, HPLC) for Enantiomeric Purity Assessment

Chiral chromatography is the most widely used method for separating enantiomers and determining enantiomeric purity or enantiomeric excess (ee). mtoz-biolabs.com High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a particularly powerful and versatile approach.

The principle of chiral HPLC relies on the differential interaction of the two enantiomers with the chiral stationary phase. stackexchange.com The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. nih.gov

For the analysis of Ethanone (B97240), 2-methoxy-1,2-diphenyl-, a variety of CSPs can be screened. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including ketones. nih.gov A specific application note details the successful separation of Benzoin (B196080) Methyl Ether (the common name for 2-methoxy-1,2-diphenylethanone) enantiomers using a macrocyclic glycopeptide-based CSP.

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® V |

| Mobile Phase | Hexane / Ethanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 254 nm |

Chiral Gas Chromatography (GC) can also be employed, often using capillary columns coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. nist.gov This technique is particularly useful for volatile and thermally stable compounds. The enantiomers of 2-methoxy-1,2-diphenylethanone would interact differently with the chiral stationary phase, leading to separation and allowing for the quantification of enantiomeric purity. rsc.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful tool for determining the absolute configuration of enantiomers. nih.gov

Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. mtoz-biolabs.com The spectrum is characterized by Cotton effects, which are positive or negative peaks corresponding to specific electronic transitions within the molecule's chromophores. For Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, the carbonyl group (C=O) and the phenyl rings act as chromophores. The n→π* electronic transition of the carbonyl group, in particular, is sensitive to the stereochemistry of its environment.

The absolute configuration can be determined by applying empirical rules, such as the Octant Rule for ketones, which correlates the sign of the Cotton effect of the n→π* transition with the spatial disposition of substituents around the carbonyl group. stackexchange.com Alternatively, the experimental CD spectrum can be compared to a spectrum predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TDDFT). A good match between the experimental spectrum of a given enantiomer and the calculated spectrum for a specific configuration (e.g., R) provides strong evidence for that absolute configuration. nih.gov

X-ray Crystallography of Derivatives for Definitive Stereochemical Confirmation

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of molecular structure, including the absolute configuration of chiral compounds. nih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule.

To determine the absolute configuration of a light-atom molecule like 2-methoxy-1,2-diphenylethanone, it is often necessary to introduce a heavy atom into the structure. This can be achieved by synthesizing a derivative, for example, by reacting a precursor alcohol with a carboxylic acid containing a bromine or other heavy atom. The presence of the heavy atom allows for the use of anomalous dispersion, an effect that makes it possible to distinguish between the crystal structure of the molecule and its mirror image, thereby establishing the absolute configuration. nih.gov

Alternatively, if the compound can be crystallized with an enantiopure chiral auxiliary of known absolute configuration, the resulting diastereomeric co-crystal's structure will reveal the relative configuration of the target molecule to the known auxiliary, thus establishing its absolute configuration. While a crystal structure for racemic 2-methoxy-1,2-diphenylethanone exists, obtaining a single crystal of an appropriate derivative of the (2R)-enantiomer and performing X-ray diffraction analysis would provide the most definitive and irrefutable confirmation of its absolute stereochemistry.

Derivatization and Scaffold Modification Strategies for Ethanone, 2 Methoxy 1,2 Diphenyl , 2r

Synthesis of Structural Analogs and Homologs of Ethanone (B97240), 2-methoxy-1,2-diphenyl-, (2R)-

One common strategy involves the substitution of the methoxy (B1213986) group with other alkoxy groups to generate homologs. For instance, the synthesis of 2-ethoxy-1,2-diphenyl-ethanone, the ethyl ether homolog, can be achieved through similar synthetic routes used for the methyl ether, typically involving the alkylation of benzoin (B196080). These modifications can influence the compound's lipophilicity and steric profile, which in turn can affect its biological interactions and physical properties.

Another approach is the introduction of substituents on the phenyl rings. This allows for the investigation of electronic and steric effects on the molecule's reactivity and biological activity. For example, the synthesis of 2-(4-methoxyphenyl)-1,2-diphenyl-ethanone introduces a methoxy group on one of the phenyl rings, which can alter the electron density of the aromatic system.

Furthermore, the core ethanone structure can be modified. For example, the synthesis of 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone involves the reaction of 2-hydroxy-1,2-diphenylethanone with 4-methoxy-2-methylaniline, leading to a significant structural alteration by incorporating a substituted aniline (B41778) moiety.

Below is a table summarizing some of the structural analogs and homologs of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- and their synthetic precursors.

| Compound Name | Structure | Precursor(s) |

| Ethanone, 2-ethoxy-1,2-diphenyl- | C₁₆H₁₆O₂ | Benzoin, Ethanol |

| Ethanone, 2,2-dimethoxy-1,2-diphenyl- | C₁₆H₁₆O₃ | Benzil, Methanol |

| 2-(4-methoxyphenyl)-1,2-diphenyl-ethanone | C₂₁H₁₈O₂ | Not specified |

| 2-(4-Methoxy-2-methylanilino)-1,2-diphenylethanone | C₂₂H₂₁NO₂ | 2-hydroxy-1,2-diphenylethanone, 4-methoxy-2-methylaniline |

Investigation of Remote Substituent Effects on Stereoselectivity and Reactivity

The stereochemistry and reactivity of the chiral center in Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- can be significantly influenced by substituents placed on the phenyl rings. These "remote" substituents can exert their effects through a combination of electronic and steric interactions, which can be transmitted through the aromatic system and the carbonyl group.

Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl rings can alter the electron density at the carbonyl carbon and the adjacent chiral carbon. For instance, an EWG on the benzoyl phenyl ring would increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, an EDG would decrease its electrophilicity. These electronic perturbations can also influence the stability of transition states in stereoselective reactions, thereby affecting the diastereomeric or enantiomeric outcome. Studies on related α-substituted ketones have shown that the stereochemical course of reactions can be highly dependent on the electronic nature of aryl substituents. nih.gov

Steric Effects: The size and position of substituents on the phenyl rings can impose steric hindrance, which can control the direction of approach of reagents. This is a critical factor in achieving high stereoselectivity. For example, a bulky substituent in the ortho position of either phenyl ring could block one face of the molecule, forcing an incoming reagent to attack from the less hindered face. This principle is often exploited in asymmetric synthesis to achieve high levels of diastereoselectivity. The stereoselectivity of nucleophilic additions to chiral α-substituted acyclic ketones has been shown to be influenced by the preferred conformation of the ketone, which is dictated by steric interactions. nih.gov

While specific studies on the remote substituent effects for Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- are not extensively documented in the reviewed literature, the general principles of physical organic chemistry suggest that a systematic study of such effects would be a valuable tool for fine-tuning the molecule's properties. Such an investigation would typically involve the synthesis of a series of derivatives with varying substituents (e.g., -NO₂, -CN, -Cl, -F, -CH₃, -OCH₃) at different positions on the phenyl rings and the subsequent evaluation of their reactivity and the stereochemical outcome of selected reactions.

Incorporation of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- Moiety into Polymeric or Supported Systems

The incorporation of the Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- moiety into polymeric or supported systems is a promising strategy for the development of functional materials. This approach can lead to materials with novel optical, electronic, or catalytic properties. One of the most explored applications in this area is the use of this moiety as a photoinitiator for polymerization reactions.

Benzoin methyl ether, the parent compound of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, is a well-known photoinitiator. researchgate.netresearchgate.net Upon exposure to UV light, it undergoes α-cleavage (a Norrish Type I reaction) to generate two radical species: a benzoyl radical and an α-methoxybenzyl radical. These radicals can then initiate the polymerization of vinyl monomers.

By chemically attaching the Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- moiety to a polymer backbone, a polymeric photoinitiator can be created. kpi.uakpi.ua This can be achieved by first synthesizing a monomer containing the photoinitiator moiety and then polymerizing it, or by grafting the photoinitiator onto an existing polymer.

Advantages of Polymeric Photoinitiators:

Reduced Migration: In applications such as food packaging and biomedical devices, the migration of small molecule photoinitiators is a major concern. By anchoring the photoinitiator to a polymer chain, its mobility is significantly reduced. kpi.ua

Improved Compatibility: Polymeric photoinitiators can be designed to have better compatibility with the monomer formulation, leading to more homogeneous systems.

Altered Reactivity: The polymeric environment can influence the reactivity of the generated radicals. For example, the reduced mobility of the polymeric radical can affect termination rates, potentially leading to higher polymerization efficiency. kpi.ua

The following table provides examples of how the benzoin methyl ether moiety has been incorporated into polymeric systems.

| Polymer System | Monomer/Method of Incorporation | Application |

| Poly(α-methylolbenzoin methyl ether acrylate) | Radical polymerization of α-methylolbenzoin methyl ether acrylate | Photosensitive polymer, polymeric photoinitiator |

| Poly(4'-methacryloyloxy benzoin methyl ether) | Radical homopolymerization of 4'-methacryloyloxy benzoin methyl ether | UV-curable coatings |

| Side-chain benzoin methyl ether polymers | Cationic polymerization of α-vinyloxymethylbenzoin methyl ether | Polymeric photoinitiators |

These examples demonstrate the versatility of the benzoin methyl ether scaffold, and by extension, the Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- moiety, for the creation of advanced polymeric materials.

Exploration of Bio-Inspired Derivatives based on the Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- Scaffold

The design of novel molecules inspired by natural products is a powerful strategy in drug discovery and materials science. mdpi.com Natural products often possess complex and unique three-dimensional structures that have evolved to interact with biological targets with high affinity and specificity. The Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- scaffold, with its defined stereochemistry and aromatic functionalities, can serve as a starting point for the development of bio-inspired derivatives.

Biomimetic synthesis is an approach that mimics a proposed biosynthetic pathway to construct a complex natural product. aalto.fichemrxiv.org While not a natural product itself, the Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- scaffold can be used as a chiral building block in the synthesis of more complex, nature-inspired molecules. For instance, the α-methoxy ketone functionality is present in some natural products and can be a key element for their biological activity.

The general strategy involves identifying a natural product or a biologically active compound with a structural motif that can be accessed from the Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- scaffold. The synthesis would then be designed to elaborate the starting scaffold into the target molecule, potentially using biomimetic transformations.

For example, the 1,2-diaryl ethanone core is a feature found in some classes of natural products and bioactive molecules. By functionalizing the phenyl rings and the ethanone backbone of the title compound, it may be possible to generate analogs of natural products such as certain flavonoids or isoflavonoids, which are known for their diverse biological activities.

While the direct use of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- as a scaffold for bio-inspired derivatives is not widely reported in the literature reviewed, the principles of bio-inspired synthesis provide a conceptual framework for future research. The exploration of reactions that can further functionalize this chiral ketone could lead to the discovery of novel compounds with interesting biological or material properties.

Future Research Directions and Emerging Paradigms for Chiral Ethanone, 2 Methoxy 1,2 Diphenyl , 2r

Integration of Flow Chemistry and Continuous Processing in Asymmetric Synthesis

The integration of continuous flow chemistry into asymmetric synthesis is poised to revolutionize the production of chiral molecules like Ethanone (B97240), 2-methoxy-1,2-diphenyl-, (2R)-. pnas.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and seamless scalability. pnas.org These benefits are particularly pertinent to stereoselective transformations where precise control over reaction parameters is paramount to achieving high enantioselectivity. nih.gov

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |

| Mass Transfer | Often diffusion-limited | Enhanced mixing and shorter diffusion distances |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes, better control over exotherms |

| Scalability | Often requires re-optimization | "Scaling out" by running parallel reactors or longer run times |

| Automation | Challenging | Readily automated for process control and optimization |

This table provides a comparative overview of batch versus continuous flow processing in the context of chemical synthesis.

Photocatalysis and Electrosynthesis in Stereoselective Transformations

Photocatalysis and electrosynthesis are rapidly emerging as powerful and sustainable tools in organic synthesis. rsc.orgillinois.edu These methods utilize light and electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. rsc.orgillinois.edu The application of these technologies to asymmetric synthesis opens up new avenues for the construction of chiral molecules. rsc.orgillinois.edu

Asymmetric photocatalysis often involves the combination of a photosensitizer with a chiral catalyst, such as a chiral Brønsted acid or a Lewis acid, to induce enantioselectivity in reactions involving radical intermediates. rsc.org This approach could be employed for novel transformations of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, for instance, in the stereoselective functionalization of the molecule at positions adjacent to the carbonyl group.

Electrosynthesis offers a reagent-free method for oxidation and reduction reactions, thereby minimizing waste generation. nih.gov Asymmetric electrosynthesis can be achieved through the use of chiral electrodes, chiral electrolytes, or, more commonly, chiral mediators in solution. nih.gov For a chiral ketone like Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, electrosynthesis could provide a green alternative for its stereoselective reduction to the corresponding chiral alcohol or for other redox-mediated transformations.

| Technology | Energy Source | Key Advantages in Asymmetric Synthesis | Potential Application for Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- |

| Photocatalysis | Visible or UV light | Mild reaction conditions, generation of reactive intermediates, novel reaction pathways. rsc.org | Stereoselective alpha-functionalization, dearomatization reactions. |

| Electrosynthesis | Electricity | Reagent-free redox reactions, precise control over reaction potential, reduced waste. nih.gov | Enantioselective reduction to chiral diols, oxidative coupling reactions. |

This interactive data table summarizes the key features and potential applications of photocatalysis and electrosynthesis in the context of the target chiral ketone.

Development of Hybrid Catalytic Systems Incorporating Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- Derivatives

The development of hybrid catalytic systems, which combine two or more different catalytic modes of activation, is a frontier in chemical synthesis. nih.gov These systems can enable novel transformations that are not possible with a single catalyst and can lead to significant improvements in reaction efficiency and selectivity. nih.gov A particularly promising area is the development of bifunctional catalysts, where a single molecule contains two distinct catalytic sites that work in concert. researchgate.netthieme-connect.com

In the context of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, its derivatives could be envisioned as components of hybrid catalytic systems. For example, the chiral backbone of the molecule could be functionalized with a Lewis basic site and a Brønsted acidic site to create a bifunctional organocatalyst. Such a catalyst could be employed in a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions.

Furthermore, the immobilization of derivatives of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- onto solid supports could lead to the development of heterogeneous hybrid catalysts. nih.gov These materials would combine the advantages of hybrid catalysis with the benefits of easy separation and recyclability, making them highly attractive for applications in continuous flow synthesis. chemrxiv.org

Machine Learning and AI in Predicting Reactivity and Stereoselectivity of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- Transformations

The application of machine learning (ML) and artificial intelligence (AI) is set to transform the field of chemical synthesis by enabling the prediction of reaction outcomes with a high degree of accuracy. rsc.orgillinois.edu In the realm of asymmetric catalysis, ML models are being developed to predict the enantioselectivity of a given reaction based on the structures of the substrate, catalyst, and reagents, as well as the reaction conditions. rsc.org

For a molecule like Ethanone, 2-methoxy-1,2-diphenyl-, (2R)-, a data-driven approach could be used to accelerate the discovery of new stereoselective transformations. By training an ML model on a dataset of known asymmetric reactions involving similar chiral ketones, it would be possible to predict the optimal catalyst and conditions for a desired transformation of the target molecule. This in silico screening approach can significantly reduce the experimental effort required for reaction optimization.

Moreover, ML algorithms can be used to identify subtle structure-activity and structure-selectivity relationships that may not be apparent to human researchers. pnas.org These insights can guide the rational design of new chiral catalysts and ligands that are specifically tailored for transformations involving Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- and related compounds. The integration of AI and machine learning into the synthetic workflow holds the promise of a new era of predictive and automated chemical synthesis. pnas.org

| AI/ML Application | Description | Potential Impact on Synthesis of Ethanone, 2-methoxy-1,2-diphenyl-, (2R)- |

| Predictive Modeling | Training algorithms on existing reaction data to predict the outcome of new reactions. rsc.org | Rapid identification of optimal catalysts and conditions for stereoselective transformations. |

| Catalyst Design | Using computational models to design novel catalysts with desired properties. | In silico design of highly selective catalysts for the synthesis and derivatization of the target molecule. |

| Reaction Optimization | Employing algorithms to efficiently explore reaction parameter space and identify optimal conditions. | Accelerated optimization of reaction yield and enantioselectivity, reducing time and material costs. |

| Mechanism Elucidation | Analyzing large datasets to uncover mechanistic insights and structure-selectivity relationships. pnas.org | A deeper understanding of the factors governing the stereochemical outcome of reactions involving the chiral ketone. |

This interactive data table outlines the potential applications of machine learning and AI in the context of the specified chiral compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-2-methoxy-1,2-diphenylethanone with high enantiomeric purity?

- Methodological Answer : The compound is synthesized via acid-catalyzed etherification of (R)-(−)-benzoin (2-hydroxy-1,2-diphenylethanone) using methanol and a catalytic acid like HCl or H₂SO₄. To ensure enantiomeric purity, chiral resolution techniques such as recrystallization with chiral solvents (e.g., (−)-menthol) or enzymatic kinetic resolution are employed . Post-synthesis, enantiomeric excess (ee) should be verified using chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) or vibrational circular dichroism (VCD) spectroscopy .

Q. How can the crystalline structure and purity of (2R)-2-methoxy-1,2-diphenylethanone be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and crystal packing. For purity assessment, combine differential scanning calorimetry (DSC) to measure melting point consistency (literature range: 49–50°C vs. 62–63°C , indicating potential polymorphs or impurities) with HPLC-UV (C18 column, acetonitrile/water gradient). Discrepancies in melting points may arise from solvent residues or polymorphic forms, necessitating recrystallization from ethyl acetate/hexane mixtures .

Q. What stability considerations are critical for storing this compound under experimental conditions?

- Methodological Answer : The compound is photosensitive; store in amber vials under inert gas (N₂/Ar) at room temperature, avoiding humidity (>30% RH accelerates hydrolysis ). Conduct accelerated stability studies by exposing samples to UV light (365 nm) and monitoring degradation via GC-MS. Hydrolysis products (e.g., benzoin derivatives) can be quantified using LC-MS with a BEH C18 column .

Advanced Research Questions

Q. How does the stereochemistry of (2R)-2-methoxy-1,2-diphenylethanone influence its photophysical properties in UV-initiated reactions?

- Methodological Answer : The (R)-configuration impacts π→π* transitions due to steric hindrance from the methoxy group, altering absorption maxima (λmax). Compare UV-Vis spectra (in ethanol, 200–400 nm) of (R)- and (S)-enantiomers. Time-resolved fluorescence spectroscopy can reveal differences in excited-state lifetimes, critical for applications in photoinitiators . Computational studies (TD-DFT, B3LYP/6-311+G(d,p)) model electronic transitions and validate experimental data .

Q. What strategies resolve contradictions in reported melting points (49–50°C vs. 62–63°C) for this compound?

- Methodological Answer : Discrepancies likely stem from polymorphic forms or residual solvents. Perform thermogravimetric analysis (TGA) to detect solvent retention. Recrystallize using distinct solvents (e.g., methanol vs. ethyl acetate) and analyze DSC thermograms for polymorph transitions. Powder X-ray diffraction (PXRD) identifies crystalline phases, while dynamic vapor sorption (DVS) assesses hygroscopicity effects .

Q. How can the compound’s enantiomeric stability be evaluated under catalytic conditions (e.g., asymmetric synthesis)?

- Methodological Answer : Subject the compound to simulated reaction conditions (e.g., acidic/basic media, elevated temperatures). Monitor racemization via polarimetry or chiral HPLC at timed intervals. For example, in THF at 60°C, enantiomeric inversion rates can be quantified using Eyring plots to determine activation energy. Control experiments with deuterated solvents (e.g., D₂O) assess proton-exchange contributions .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.